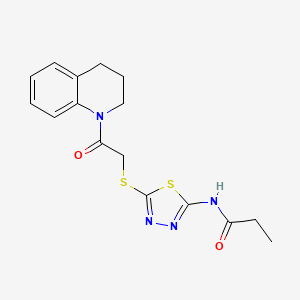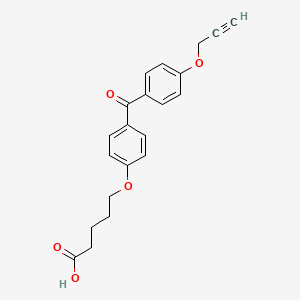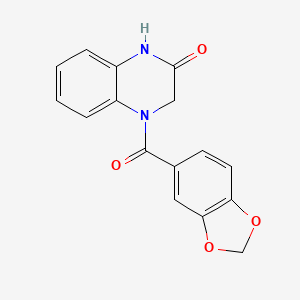
4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a common structural component in many bioactive molecules . The carbonyl group (-C=O) suggests that it might be an amide or a ketone .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-benzodioxole ring, possibly through a condensation reaction . The quinoxalin-2-one moiety could be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the benzodioxole and quinoxalin-2-one rings, with the carbonyl group contributing to the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of functional groups .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agent
The compound has been investigated for its potential as an antidiabetic agent . Studies have shown that derivatives of benzodioxol, such as the one , exhibit potent α-amylase inhibition, which is a key enzyme in the digestive process of carbohydrates . This inhibition can help manage postprandial blood glucose levels, making it a promising candidate for diabetes treatment.
Anticancer Activity
Research indicates that certain benzodioxol derivatives demonstrate significant activity against cancer cell lines . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule for developing targeted cancer therapies.
Molecular Characterization
The compound’s structure allows for detailed molecular characterization, including High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and MicroED techniques . These methods are crucial for understanding the compound’s properties and potential modifications for therapeutic use.
Cytotoxicity Assessment
Cytotoxicity assays, such as MTS assays, are used to evaluate the safety of the compound across various cell lines . This is an essential step in determining the compound’s viability as a drug, ensuring that it does not harm healthy cells.
In Vivo Efficacy
The compound’s efficacy has been tested in vivo using animal models, such as streptozotocin-induced diabetic mice . This provides a more comprehensive understanding of the compound’s therapeutic potential and its effects on living organisms.
Chemical Synthesis
The compound serves as a building block in chemical synthesis, allowing researchers to create a variety of derivatives with potential pharmacological applications . This synthetic versatility is key to discovering new drugs.
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action) of the compound is crucial for its development as a medication . Research in this area can optimize dosage forms and regimens for clinical use.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-8-18(12-4-2-1-3-11(12)17-15)16(20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJGIOAAFLWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

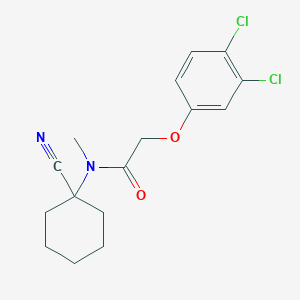
![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)
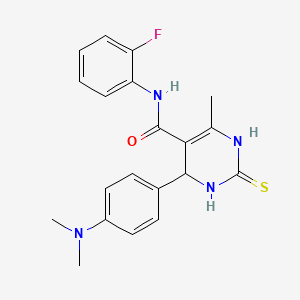




![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)


